Product packaging for 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one(Cat. No.:CAS No. 75473-63-1)

3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one

Cat. No.: B14445134
CAS No.: 75473-63-1
M. Wt: 198.22 g/mol
InChI Key: BUMNKQAFUTYUGE-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one is a dihydrobenzoquinoxalinone derivative that represents a pharmaceutically promising scaffold in medicinal chemistry research. This compound is an aza-annulated derivative of 1,4-naphthoquinone, where a piperazine ring is fused to the pharmacophore core, a modification that has been shown to modulate biological activity and selectivity . Scientific investigations have identified this compound as a core structure for developing new anticancer agents. In vitro studies demonstrate that derivatives of this compound exhibit potent antiproliferative and proapoptotic activities against a broad panel of human cancer cell lines, including gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), bladder carcinoma (J82), and promyelocytic leukemia (HL-60) . Notably, some derivatives have shown superior cytotoxic activity compared to their 1,4-naphthoquinone precursors and exhibit significant selectivity—up to 10- to 14-fold—for bladder carcinoma cells over normal human lung fibroblasts (MRC-5), a highly valuable characteristic in oncology drug discovery . The mechanism of action for these compounds is associated with the induction of apoptosis, a programmed cell death pathway essential for eliminating cancerous cells . Furthermore, the benzo[g]quinoxaline core, to which this compound belongs, is known to function as a chromophore-modified analog of mitoxantrone and is considered an optimal scaffold for DNA intercalation, which can lead to replication errors and inhibition of cancer cell proliferation . As a key synthetic intermediate, this compound provides researchers with a versatile template for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic candidates . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B14445134 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one CAS No. 75473-63-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75473-63-1

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2,3-dihydrobenzo[f]quinoxalin-6-ol

InChI

InChI=1S/C12H10N2O/c15-11-7-10-12(14-6-5-13-10)9-4-2-1-3-8(9)11/h1-4,7,15H,5-6H2

InChI Key

BUMNKQAFUTYUGE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C3=CC=CC=C3C(=CC2=N1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Dihydrobenzo F Quinoxalin 6 2h One and Its Derivatives

Precursor-Based Synthetic Strategies

The choice of starting materials is crucial in determining the efficiency and versatility of a synthetic route. Several key precursors have been successfully utilized to construct the 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one core.

Synthesis from 1,4-Naphthoquinone (B94277) Derivatives

A straightforward and efficient approach to this compound derivatives involves the reaction of 1,4-naphthoquinones with ethylenediamine (B42938). researchgate.net This method is advantageous due to its simplicity and the ready availability of the starting materials. The reaction proceeds through the formation of 2-amino-1,4-naphthoquinone intermediates, which are then cyclized to the desired product. researchgate.net The mechanism can involve either an addition-enolization-oxidation pathway or an addition-elimination pathway, particularly when using substituted naphthoquinones like 2-bromo-1,4-naphthoquinone. researchgate.net

The versatility of this method allows for the synthesis of a variety of derivatives by employing substituted 1,4-naphthoquinones. For instance, C-5 substituted derivatives of the target compound have been successfully synthesized using this strategy. researchgate.net

Table 1: Synthesis of this compound Derivatives from 1,4-Naphthoquinones

1,4-Naphthoquinone ReactantReagentKey IntermediatesProductReference
1,4-NaphthoquinoneEthylenediamine2-(2-aminoethylamino)-1,4-naphthoquinoneThis compound researchgate.net
2-Bromo-1,4-naphthoquinoneEthylenediamine2-amino-1,4-naphthoquinones5-Bromo-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one researchgate.net
2-Amino-1,4-naphthoquinoneEthylene oxideNot specifiedThis compound researchgate.net

Routes Involving Functionalized N-Boc-Protected Diamines

The use of N-Boc-protected diamines offers a more controlled approach to the synthesis of this compound derivatives. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions and can be easily removed under acidic conditions to facilitate the final cyclization step.

A key example involves the reaction of a tert-butyl carbamate-protected ethylenediamine with a halogenated naphthoquinone. This is followed by deprotection and subsequent intramolecular cyclization to yield the desired heterocyclic system. This method provides a strategic advantage in the synthesis of complex derivatives where regioselectivity is a concern.

Synthesis from 2,3-Dichloro-1,4-Naphthoquinone Precursors

2,3-Dichloro-1,4-naphthoquinone is a versatile and widely used precursor for the synthesis of a variety of heterocyclic compounds, including this compound derivatives. semanticscholar.org The two chlorine atoms are susceptible to nucleophilic substitution by amines, providing a direct route to the necessary intermediates for cyclization. researchgate.net

The reaction typically proceeds in a stepwise manner, with the first chlorine atom being substituted by one amino group of a diamine, followed by an intramolecular substitution of the second chlorine atom by the other amino group to form the quinoxaline (B1680401) ring. researchgate.net This method has been employed to synthesize a range of N-substituted quinone derivatives. researchgate.net The reaction conditions can be tuned to favor either mono- or di-substituted products. scielo.br

Table 2: Synthesis of Naphthoquinone Derivatives from 2,3-Dichloro-1,4-Naphthoquinone

Amine NucleophileReaction ConditionsProduct TypeReference
Aniline derivativesRoom temperature, 20 h in water2-Chloro-3-(phenylamino)-1,4-naphthoquinone derivatives scielo.br
3-Piperidine methanolEthanol (B145695), Na2CO3, 5-6 h at room temperatureN-substituted quinone derivatives researchgate.net
Piperonyl amineEthanol, Na2CO3, 5-6 h at room temperatureN-substituted quinone derivatives researchgate.net

Cyclization Reactions for Scaffold Formation

Condensation Reactions with o-Phenylenediamine (B120857) Derivatives

The condensation of o-phenylenediamines with α-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. While not directly applied to 1,4-naphthoquinone itself, this principle can be extended to suitably functionalized naphthoquinone derivatives that can act as dicarbonyl synthons. This approach offers a powerful tool for constructing the pyrazine (B50134) ring of the quinoxaline system. The reaction is typically catalyzed by acids and proceeds with high efficiency.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a key step in many synthetic routes towards this compound. This strategy involves the formation of a bond between two reactive centers within the same molecule to close the heterocyclic ring.

A common approach involves the intramolecular cyclization of a 2-(2-aminoethylamino)-1,4-naphthoquinone intermediate. This intermediate can be generated in situ from the reaction of a 1,4-naphthoquinone derivative with ethylenediamine. The subsequent cyclization, often facilitated by a change in reaction conditions or the presence of a catalyst, leads to the formation of the dihydropyrazine (B8608421) ring fused to the naphthoquinone core. This methodology has been successfully used to synthesize benz[f]indole-4,9-dione derivatives, which are structurally related to the target compound, through the intramolecular cyclization of 2-substituted-1,4-naphthoquinones. koreascience.kr

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries efficiently.

Post-Ugi Cascade Reactions for Quinoxalinone Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. Post-Ugi modifications further expand the utility of this reaction, enabling the synthesis of diverse heterocyclic structures. A facile and efficient route to quinoxalinone has been developed through a post-Ugi cascade reaction. nih.gov This strategy involves a one-pot, three-step process that can be further accelerated by microwave irradiation. nih.gov

In a notable application, a two-step solution-phase synthesis employing a double UDC (Ugi/Deprotect/Cyclize) strategy has been utilized to obtain fused 6,7,6,6-quinoxalinone-benzodiazepines. nih.gov The optimization of this methodology was achieved through the use of microwave irradiation, the incorporation of trifluoroethanol as a solvent, and the use of a convertible isocyanide. nih.gov The Ugi reaction serves as the initial diversity-generating step, followed by deprotection and a series of ring-closing events to yield the final complex scaffold. The cyclization step to form the quinoxalinone ring proceeds in good to excellent yields. nih.gov

Amine Component (N-Boc Diamine)Carboxylic Acid ComponentIsocyanide ComponentFinal Product Yield (Cyclization Step)
N-Boc-ethylenediamineBenzoic acid4-tert-butyl cyclohexen-1-yl isocyanide67%
N-Boc-1,3-diaminopropane4-Methoxybenzoic acid4-tert-butyl cyclohexen-1-yl isocyanide71%
N-Boc-1,4-diaminobutane4-Chlorobenzoic acid4-tert-butyl cyclohexen-1-yl isocyanide78%

Isocyanide-Based Three-Component Synthesis Strategies

Isocyanide-based multicomponent reactions (IMCRs) are highly versatile for the synthesis of nitrogen-containing heterocycles. A novel class of highly substituted 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives has been synthesized through a three-component condensation reaction of o-phenylenediamines, various carbonyl compounds, and isocyanides. nih.gov This reaction proceeds in the presence of a catalytic amount of p-toluenesulfonic acid, affording the products in good to excellent yields at room temperature. nih.gov

Furthermore, catalyst-free, one-pot, three-component reactions have been developed for the synthesis of dihydroquinoxaline derivatives. These reactions demonstrate the increasing focus on environmentally benign synthetic methods by avoiding the use of potentially toxic catalysts. nih.govrsc.org

o-Phenylenediamine DerivativeCarbonyl CompoundIsocyanideCatalystYield
1,2-PhenylenediamineAcetoneCyclohexyl isocyanidep-Toluenesulfonic acid95%
4,5-Dimethyl-1,2-phenylenediamineCyclohexanonetert-Butyl isocyanidep-Toluenesulfonic acid92%
1,2-Naphthalenediamine3-PentanoneBenzyl isocyanidep-Toluenesulfonic acid89%
4-Chloro-1,2-phenylenediamineAcetoneCyclohexyl isocyanideNoneGood

Catalytic and Environmentally Conscious Synthesis

The development of catalytic systems and green chemistry approaches has revolutionized the synthesis of heterocyclic compounds. These methods aim to reduce waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. e-journals.in A solvent-free, microwave-assisted synthesis of quinoxaline derivatives has been reported to proceed in just 5 minutes with high yields. udayton.edu

This rapid and efficient heating method has been successfully applied to the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. In the presence of a catalyst such as magnesium bromide etherate (MgBr₂·OEt₂), the reaction proceeds smoothly under microwave irradiation to afford the corresponding quinoxalines in good yields. jocpr.com The use of microwave irradiation in conjunction with post-Ugi cascade reactions also provides a facile route to quinoxalinones. nih.gov

1,2-Diamine1,2-Dicarbonyl CompoundCatalystReaction Time (Microwave)Yield
o-PhenylenediamineBenzilNone3.5 minutes90%
Pyridine-2,3-diamine1-Phenyl-propane-1,2-dioneMgBr₂·OEt₂Not specified94%
Substituted o-PhenylenediaminesVarious 1,2-diketonesMgBr₂·OEt₂1-2.5 minutesGood

Acid-Catalyzed Reaction Systems

Acid catalysis plays a crucial role in many synthetic transformations leading to quinoxalinone scaffolds. As mentioned previously, Brønsted acids like p-toluenesulfonic acid are effective catalysts for the three-component synthesis of 3,4-dihydroquinoxalin-2-amine derivatives. nih.gov

In the pursuit of greener and more sustainable chemistry, heterogeneous acid catalysts have been developed. An ionic liquid, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate, functionalized onto cellulose, has been shown to be a highly effective Brønsted acid catalyst for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds. nih.gov This method offers high yields (78–99%) and the use of water as a green solvent. nih.gov

CatalystReactantsSolventYield
p-Toluenesulfonic acido-Phenylenediamines, Carbonyl compounds, IsocyanidesMethanolGood to excellent
Ionic liquid functionalized celluloseo-Phenylenediamines, 1,2-Dicarbonyl compoundsWater78-99%

Metal-Free Synthetic Transformations

The development of metal-free synthetic routes is a primary goal of green chemistry, as it avoids the use of costly and potentially toxic transition metals. rsc.org A variety of metal-free methods for the synthesis of quinoxalines have been reported, often relying on organocatalysis or catalyst-free conditions. nih.govrsc.org

An efficient organocatalytic approach for the synthesis of quinoxalines from 1,2-diamines and 1,2-carbonyl compounds utilizes nitrilotris(methylenephosphonic acid) as the catalyst, achieving yields of 80–97%. nih.gov In another example, a catalyst-free protocol for the synthesis of quinoxaline derivatives from o-phenylenediamine and phenacyl bromide has been developed using refluxing ethanol as the solvent, with yields ranging from 70–85%. nih.gov Furthermore, a metal-free, one-pot cascade process has been developed to construct dihydroquinoxalinones and tetrahydroquinoxalines from the reduction of nitroarenes. rsc.org

MethodReactantsConditionsYield
Organocatalysis1,2-Diamines, 1,2-Carbonyl compoundsNitrilotris(methylenephosphonic acid) (5 mol%)80-97%
Catalyst-Freeo-Phenylenediamine, Phenacyl bromideEthanol, Reflux70-85%
One-Pot Cascade2-Nitroanilines, α-KetoestersB₂cat₂, WaterGood to excellent

Solid-Phase Synthesis of this compound Scaffold Libraries

The solid-phase synthesis of heterocyclic scaffolds has become a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. While specific literature on the solid-phase synthesis of this compound is limited, the principles can be adapted from the synthesis of related quinoxalinone cores.

One notable approach involves the simultaneous solid-phase synthesis of quinoxalinone and benzimidazole (B57391) libraries, demonstrating the versatility of solid-phase strategies. nih.gov A typical solid-phase synthesis of a quinoxalinone library utilizes a "split-and-pool" strategy to generate a multitude of derivatives. nih.gov The general scheme involves anchoring a suitable building block to a solid support, followed by a series of chemical transformations to construct the heterocyclic core and introduce diversity at various positions.

A plausible solid-phase synthetic route for a library of this compound derivatives could be conceptualized as follows:

Resin Functionalization: An appropriate resin, such as a Wang or Rink amide resin, is functionalized with a starting material, for instance, a derivative of 2-amino-1,4-naphthoquinone.

Building Block Addition: The resin-bound naphthoquinone is then reacted with a diverse set of diamines. This step is crucial for introducing variability into the final products.

Cyclization: An intramolecular cyclization reaction is then carried out to form the dihydrobenzo[f]quinoxalin-6(2H)-one core. This step may require specific reagents to facilitate the ring closure on the solid support.

Cleavage and Purification: Finally, the desired compounds are cleaved from the resin, typically using an acidic treatment (e.g., trifluoroacetic acid), followed by purification to yield the library of this compound derivatives.

This solid-phase approach offers several advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

Table 1: Conceptual Solid-Phase Synthesis Scheme for this compound Derivatives

StepDescriptionReagents and Conditions
1Resin LoadingFunctionalized 1,4-naphthoquinone, Coupling agent (e.g., DIC/HOBt), Solid support (e.g., Wang resin)
2Amine CouplingDiverse library of diamines, Solvent (e.g., DMF)
3CyclizationDehydrating agent or catalyst to promote intramolecular ring formation
4CleavageTrifluoroacetic acid (TFA) in a suitable solvent (e.g., DCM)

Novel Synthetic Route Development and Optimization

Recent research has focused on developing more efficient and environmentally friendly synthetic routes for quinoxaline and its derivatives. mdpi.comnih.gov These efforts aim to improve yields, reduce reaction times, and utilize greener catalysts and solvents.

A simple, inexpensive, and efficient route for the synthesis of this compound derivatives substituted in ring B has been reported. researchgate.net This method involves the reaction of tert-butyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)ethylcarbamate with trifluoroacetic acid in dichloromethane (B109758) to yield 5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one. researchgate.net This compound can then undergo further modifications.

The classical approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Modern variations of this method focus on the use of novel catalysts and reaction conditions to improve efficiency. For instance, various catalysts such as ceric ammonium (B1175870) nitrate (B79036), silica (B1680970) gel, and gallium(III) triflate have been employed to facilitate this condensation. researchgate.net

Recent advances also include the development of one-pot syntheses. A notable example is the oxidative cyclization of α-halo ketones with o-phenylenediamines in water at elevated temperatures, which proceeds without the need for a catalyst. nih.gov Another innovative approach is the visible-light-mediated metal-free synthesis of quinoxalines from o-phenylenediamines and benzoylacetonitriles. nih.gov

Furthermore, flow chemistry has emerged as a powerful tool for the synthesis of quinoxalinones. mdpi.com Flow hydrogenation protocols allow for the chemoselective reduction of nitro group-containing building blocks to generate the necessary amine intermediates in situ, which can then undergo cyclization to form the quinoxalinone core. mdpi.com This method offers advantages in terms of safety, scalability, and reaction control.

Optimization of these synthetic routes often involves screening different catalysts, solvents, and reaction temperatures to maximize the yield and purity of the desired product. The use of green chemistry principles, such as employing water as a solvent and using recyclable catalysts, is also a key consideration in modern synthetic route development. researchgate.net

Table 2: Comparison of Synthetic Routes for Quinoxaline Derivatives

Synthetic MethodKey FeaturesAdvantages
Classical CondensationReaction of o-phenylenediamine and a 1,2-dicarbonyl compound. nih.govWell-established, versatile.
Catalytic CondensationUtilizes catalysts like ceric ammonium nitrate or silica gel. researchgate.netImproved reaction rates and yields.
One-Pot Oxidative CyclizationReaction of α-halo ketones and o-phenylenediamines in water. nih.govCatalyst-free, environmentally friendly solvent.
Visible-Light Mediated SynthesisUses visible light for the reaction of o-phenylenediamines and benzoylacetonitriles. nih.govMetal-free, mild reaction conditions.
Flow ChemistryIn situ generation of intermediates and continuous processing. mdpi.comEnhanced safety, scalability, and control.

Elucidation of Reaction Mechanisms and Pathways for 3,4 Dihydrobenzo F Quinoxalin 6 2h One Transformations

Mechanistic Studies of Scaffold Cyclization and Formation

The synthesis of the 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one scaffold typically involves the reaction of a 1,4-naphthoquinone (B94277) derivative with ethylenediamine (B42938). Mechanistic investigations have revealed that the reaction proceeds through the formation of an amino-1,4-naphthoquinone intermediate. researchgate.net This key intermediate is formed via a nucleophilic attack of the ethylenediamine on the 1,4-naphthoquinone ring.

Two primary mechanistic pathways have been proposed for the formation of the final tricyclic structure from the 1,4-naphthoquinone precursor:

Addition-Enolization-Oxidation Mechanism: In this pathway, the initial addition of ethylenediamine to the naphthoquinone is followed by enolization. Subsequent oxidation of the enol intermediate leads to the formation of the aromatic quinoxaline (B1680401) ring system.

Addition-Elimination Mechanism: This pathway is particularly relevant when a suitable leaving group is present on the naphthoquinone ring, such as in the case of 2-bromo-1,4-naphthoquinone. The reaction is initiated by the nucleophilic addition of ethylenediamine, followed by the elimination of the leaving group to yield the cyclized product. researchgate.net

Both of these mechanisms underscore the importance of the initial nucleophilic addition and the subsequent steps that lead to the stable, fused ring system of this compound.

Oxidation and Dehydrogenation Reaction Mechanisms

The dihydro-dione form of the benzo[f]quinoxaline (B1213846) system can undergo oxidation and dehydrogenation to yield the fully aromatic benzo[f]quinoxalin-6-ol. These transformations can be promoted by either acidic or basic conditions, each following distinct mechanistic pathways.

Acid-Promoted Dehydrogenation Pathways

In the presence of acid, this compound can undergo dehydrogenation to form the corresponding benzo[f]quinoxalin-6-ol. The proposed mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a tautomerization to an enol intermediate. The driving force for the reaction is the subsequent loss of a proton and a hydride ion (or an equivalent two-electron oxidation process) to achieve the thermodynamically stable, fully aromatic system.

Base-Promoted Oxidation Processes

Under basic conditions, the oxidation of this compound to benzo[f]quinoxalin-6-ol is also observed. The mechanism in a basic medium likely involves the deprotonation of one of the N-H groups, forming an amide anion. This anion can then undergo a series of electron transfer steps, possibly involving an oxidant such as molecular oxygen, to achieve the aromatic final product. The presence of a base facilitates the removal of protons, which is a key step in the aromatization process.

Nucleophilic Substitution Reaction Mechanisms in Derivatization

The derivatization of the this compound scaffold can be achieved through various reactions, including nucleophilic substitutions. The electrophilic nature of the quinoxaline ring system makes it susceptible to attack by nucleophiles.

One notable example is the vicarious nucleophilic substitution (VNS) of hydrogen. In this reaction, a carbanion attacks the electron-deficient quinoxaline ring, leading to the substitution of a hydrogen atom. This method allows for the introduction of a wide range of substituents onto the heterocyclic ring, providing a versatile tool for creating a library of derivatives.

Furthermore, the synthesis of various substituted quinoxaline-2-ones has been reported, which inherently involves nucleophilic attack as a key step in the formation of the derivatives. While detailed mechanistic studies for each specific derivatization are not always available, the general principle of nucleophilic addition or substitution to the electron-deficient centers of the molecule is a recurring theme.

In situ Generation of Reactive Intermediates

The chemical versatility of quinoxaline derivatives can be further expanded through the in situ generation of highly reactive intermediates, which can then be trapped by various reagents to form complex molecular architectures.

Acyl(quinoxalin-2-yl)ketene Generation and Trapping

A significant example of the in situ generation of a reactive intermediate is the formation of acyl(quinoxalin-2-yl)ketenes. These ketenes can be generated through the thermal decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones. The high temperature promotes the loss of a molecule of carbon monoxide from the trione (B1666649) precursor, yielding the highly reactive acyl(quinoxalin-2-yl)ketene.

Once generated, these ketenes can be trapped by a variety of nucleophiles and dienophiles. For instance, they can undergo [4+2] cycloaddition reactions with imines to form complex heterocyclic systems. This strategy of in situ generation and trapping of reactive intermediates provides a powerful method for the synthesis of novel and complex quinoxaline-based compounds.

Rearrangement Reactions and Isomerization Pathways

The structural framework of this compound allows for several types of rearrangements and isomerizations, with tautomerism being a key feature.

Keto-Amine and Enol-Imine Tautomerism:

The most significant isomerization pathway for this class of compounds is the tautomerism between the keto-amine and enol-imine forms. Extensive studies on derivatives, such as 5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one, have demonstrated that the molecule predominantly exists in the keto-amine form in both the solid state and in solution. researchgate.netresearchgate.net This arrangement is characterized by a ketone group at the C-6 position and secondary amines within the dihydropyrazine (B8608421) ring.

However, the corresponding dehydrogenated, fully aromatic analogue, 5-chlorobenzo[f]quinoxalin-6-ol, exists exclusively in the enol-imine tautomeric form. researchgate.netresearchgate.net This transformation from the keto-amine dihydro- form to the enol-imine aromatic form is a type of rearrangement that can be facilitated under specific conditions.

Acid-Catalyzed Dehydrogenation and Aromatization:

In the presence of acid and water, 5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one undergoes a dehydrogenation reaction to yield the aromatic 5-chlorobenzo[f]quinoxalin-6-ol. researchgate.netresearchgate.net This process represents an acid-promoted oxidative rearrangement. The mechanism involves the removal of two hydrogen atoms from the dihydropyrazine ring, leading to the formation of a fully aromatic quinoxaline system. This aromatization is a strong driving force for the reaction.

The stability of the resulting enol-imine tautomer is confirmed by X-ray crystallography and Density Functional Theory (DFT) calculations, which show a preference for this form in analogous compounds as well. researchgate.net The solvent can also influence the tautomeric equilibrium; for instance, in a mixture of chloroform (B151607) and trifluoroacetic acid, the enol-imine form is favored, while the keto-amine tautomer can still be present. researchgate.net

TransformationStarting MaterialConditionsProductKey Mechanistic Feature
Tautomerization/Dehydrogenation5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one (Keto-amine form)Acid (e.g., CF3COOH), Water5-chlorobenzo[f]quinoxalin-6-ol (Enol-imine form)Acid-promoted dehydrogenation leading to aromatization. researchgate.netresearchgate.net

Photochemical and Thermochemical Reaction Mechanisms

The response of this compound to light and heat is of interest for understanding its stability and potential for specialized synthetic applications.

Photochemical Reactions:

While specific photochemical studies on this compound are limited, the behavior of structurally related quinoxalin-2-ones provides significant insights into potential reaction pathways. Upon irradiation, particularly in the presence of amines, these compounds can undergo reductive dimerization. rsc.org This suggests that the dihydrobenzo[f]quinoxalinone core could be susceptible to similar photoreduction processes.

Another potential photochemical pathway is [2+2] photocycloaddition. Quinoxalin-2-ones have been shown to react with electron-poor alkenes under irradiation to form cyclobutane (B1203170) derivatives. rsc.org This type of reaction could potentially be applied to the C=N or other unsaturated bonds within the this compound structure to create complex polycyclic systems. Furthermore, photoassisted intramolecular cycloadditions have been utilized to create spirocyclic quinoxalin-2-one systems, indicating the versatility of photochemical methods.

Thermochemical Reactions:

Studies on the thermal properties of various quinoxaline derivatives indicate that the core heterocyclic structure generally possesses high thermal stability. rasayanjournal.co.in Decomposition typically occurs at temperatures well above 100°C, often exceeding 200-250°C. rasayanjournal.co.in The thermal decomposition of related nitrogen-containing heteroaromatic compounds often involves the breakdown of the ring system and the evolution of small gas molecules. While a specific decomposition mechanism for this compound is not detailed in the literature, it is expected to follow a pathway involving initial bond scission at the weakest points in the molecule, followed by fragmentation of the heterocyclic and benzenoid rings at higher temperatures.

Reaction TypeReactant ClassConditionsPotential Products/PathwaysMechanistic Insights
PhotochemicalQuinoxalin-2-ones (analogue)UV irradiation, aminesReductive dimers (dihydro dimers)Involves photoreduction of the quinoxalinone core. rsc.org
PhotochemicalQuinoxalin-2-ones (analogue)UV irradiation, electron-poor alkenesCycloaddition products[2+2] photocycloaddition mechanism. rsc.org
ThermochemicalQuinoxaline derivativesHigh temperature (e.g., >200°C)Decomposition productsGenerally high thermal stability, followed by fragmentation. rasayanjournal.co.in

Computational and Theoretical Investigations of 3,4 Dihydrobenzo F Quinoxalin 6 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of molecular systems, providing a balance between accuracy and computational cost. It is particularly well-suited for investigating the electronic properties and relative stabilities of different molecular forms, such as tautomers and conformers.

The 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one scaffold can exist in two primary tautomeric forms: the keto-amine form and the enol-imine form. The equilibrium between these two forms is crucial as it can significantly influence the molecule's chemical reactivity, biological activity, and pharmacokinetic properties.

Tautomeric forms of this compound

Figure 1: Tautomeric equilibrium between the keto-amine and enol-imine forms of this compound.

Experimental and computational studies on closely related analogs provide significant insights into the tautomeric preference of this system. For instance, a study on 5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one, which differs only by a chlorine substituent, has provided definitive evidence for the predominance of the keto-amine tautomer. researchgate.net X-ray diffraction analysis of this compound confirmed that it exists in the keto-amine arrangement in the solid state. researchgate.net

This experimental finding is strongly supported by Density Functional Theory (DFT) calculations. researchgate.net Computational studies on 5-chlorobenzo[f]quinoxalin-6-ol and its analogs (with H or CH3 in place of Cl) have shown a preference for the enol-imine form in the fully aromatic system. researchgate.net However, for the dihydro- system, the keto-amine form is favored. researchgate.net This preference is attributed to the disruption of aromaticity in the enol-imine tautomer of the dihydro-scaffold, which destabilizes it relative to the keto-amine form.

Table 1: Tautomeric Preference in Benzo[f]quinoxaline (B1213846) Derivatives

Compound Tautomeric Form in Solid State Computational Prediction Reference
5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one Keto-amine Keto-amine favored researchgate.net

These findings strongly suggest that the parent compound, this compound, will also predominantly exist in the keto-amine form under normal conditions.

The dihydro portion of the this compound molecule introduces a degree of conformational flexibility. The six-membered dihydropyrazine (B8608421) ring can adopt various conformations, such as boat and twist-boat forms. A thorough conformational analysis is essential to identify the most stable, low-energy conformers, which are likely to be the biologically active forms.

While specific conformational analysis studies on this compound are not extensively reported in the literature, the general principles of conformational analysis of similar heterocyclic systems can be applied. DFT calculations can be employed to map the potential energy surface of the molecule by systematically rotating the flexible bonds. This process would allow for the identification of local and global energy minima, corresponding to stable conformers, and the energy barriers between them. Such information is critical for understanding how the molecule might interact with a biological target.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. While DFT calculations offer insights into static structures and energies, MD simulations can reveal how this compound behaves in a more realistic, solvated environment.

An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a series of small time steps. This would allow for the observation of:

Conformational changes: How the molecule transitions between different conformers.

Solvent interactions: The formation and breaking of hydrogen bonds with water molecules.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the quinoxaline (B1680401) class of compounds, several QSAR models have been developed to predict their anticancer activities. mdpi.comnih.govnih.gov

These models typically use a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict activity. Examples of descriptors used in QSAR studies of quinoxaline derivatives include:

Topological descriptors: Describing the connectivity of atoms.

Electrostatic descriptors: Related to the charge distribution in the molecule. nih.gov

Quantum chemical descriptors: Such as HOMO and LUMO energies.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that goes a step further by considering the 3D fields around the molecules. nih.gov CoMSIA calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields and correlates them with biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecule are likely to increase or decrease activity. nih.gov

Based on general QSAR and CoMSIA studies of quinoxalinone derivatives, some general predictions can be made about how structural modifications to the this compound scaffold might affect its biological activity.

Table 2: Predicted Effects of Structural Modifications on Quinoxalinone Activity

Position of Substitution Type of Substituent Predicted Effect on Anticancer Activity Rationale from QSAR/CoMSIA Studies
Phenyl ring Electron-donating groups May increase activity Favorable electrostatic interactions in the binding pocket. nih.gov
Phenyl ring Bulky groups May decrease activity Steric hindrance in the binding pocket.

These predictions are based on general models for the quinoxalinone class and would need to be validated by specific studies on this compound and its derivatives.

Pharmacophore Modeling for Scaffold-Based Design

Pharmacophore modeling is a powerful tool for understanding the key chemical features that are essential for a molecule's biological activity. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

For anticancer quinoxaline derivatives, pharmacophore models have been developed to identify the key features responsible for their activity. ekb.eg A typical pharmacophore model for a kinase inhibitor, a common target for quinoxaline-based drugs, might include:

Hydrogen bond acceptors: To interact with the hinge region of the kinase. ekb.eg

Hydrogen bond donors: To form additional hydrogen bonds in the active site. ekb.eg

Aromatic rings: For hydrophobic interactions.

Hydrophobic features: To occupy hydrophobic pockets in the binding site. ekb.eg

The this compound scaffold possesses several of these features, including hydrogen bond donors and acceptors and aromatic rings. This makes it a promising starting point for the design of new inhibitors. By aligning the scaffold with known pharmacophore models for relevant targets, it is possible to propose modifications that would enhance its binding affinity and selectivity.

Computational Insights into Reaction Pathways and Transition States

While specific computational studies detailing the reaction pathways and transition states for the synthesis of this compound are not extensively documented in publicly available research, theoretical methods like Density Functional Theory (DFT) are instrumental in elucidating such mechanisms for analogous systems. iiste.org DFT calculations allow for the optimization of molecular geometries of reactants, products, and, crucially, the high-energy transition state structures that connect them. rsc.org

For the synthesis of quinoxaline derivatives, computational studies can map out the potential energy surface of the reaction, identifying the most energetically favorable pathway. This involves calculating the activation energies for each step of a proposed mechanism, thereby predicting the reaction kinetics. figshare.com For instance, in the synthesis of quinoxalines from 1,2-diamines and α-diketones, DFT could be employed to model the initial condensation, subsequent cyclization, and final aromatization steps, identifying the rate-determining step and the geometry of the associated transition state.

Furthermore, theoretical investigations have been successfully applied to understand the tautomerism in related quinoxalinone structures. For example, DFT calculations on 5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one have been used to determine the relative stabilities of its keto-amino and enol-imina tautomeric forms. researchgate.net Such studies confirm that the keto-amino arrangement is the more stable form for this particular derivative. researchgate.net These computational approaches provide a foundational understanding of the intrinsic properties of the this compound scaffold, which is essential for predicting its reactivity and behavior in different chemical environments.

Future computational work could focus on modeling the reaction of 1,2-diaminonaphthalene (B43638) with appropriate precursors to form the this compound ring system. Such studies would involve:

Reactant and Product Optimization: Determining the lowest energy conformations of the starting materials and the final product.

Transition State Searching: Locating the saddle point on the potential energy surface corresponding to the transition state of each reaction step.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactants and products.

By undertaking these computational investigations, a detailed, step-by-step understanding of the reaction mechanism for the formation of this compound can be achieved, providing valuable insights for optimizing synthetic protocols.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.com In the context of drug discovery, molecular docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. While specific molecular docking studies focused solely on this compound are limited, extensive research on various quinoxaline derivatives has demonstrated their potential to interact with a range of biological targets, suggesting possible applications for the parent compound. nih.govresearchgate.net

These studies typically involve the following steps:

Preparation of the Protein Target: The three-dimensional structure of the protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of the quinoxaline derivative is generated and its energy is minimized.

Docking Simulation: A docking program is used to place the ligand in the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose.

Molecular docking studies on quinoxaline derivatives have identified them as potential inhibitors of several key enzymes implicated in various diseases. The insights from these studies can be extrapolated to predict the potential targets for this compound. The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking between the quinoxaline scaffold and the amino acid residues of the protein's active site.

The following table summarizes some of the protein targets that have been investigated for various quinoxaline derivatives, which could be potential targets for this compound.

Protein TargetTherapeutic AreaReference
Epidermal Growth Factor Receptor (EGFR)Cancer nih.gov
Cyclin-Dependent Kinase 5 (CDK-5)Cancer, Neurological Disorders nih.gov
α-glucosidaseDiabetes nih.gov
PI3K/mTORCancer researchgate.net
c-Met KinaseCancer researchgate.net
TNIK (TRAF2 and NCK interacting kinase)Colorectal Cancer nih.gov

These studies highlight the versatility of the quinoxaline scaffold in interacting with diverse protein targets. For this compound, molecular docking could be a valuable initial step to screen for potential biological activities and to guide the design of new derivatives with enhanced potency and selectivity. The predictions from in silico docking would then require experimental validation through in vitro and in vivo assays to confirm the biological activity. nih.gov

Strategic Derivatization and Scaffold Modification of 3,4 Dihydrobenzo F Quinoxalin 6 2h One

Regioselective Functionalization of the Quinoxalinone Nucleus

Regioselective functionalization allows for precise modifications at specific sites of the 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one nucleus, enabling the fine-tuning of its properties. Research has demonstrated the feasibility of introducing substituents at various positions. For instance, a series of C-5-substituted 3,4-dihydrobenzo[f]quinoxalin-6(2H)-ones have been synthesized to explore their potential antiproliferative activities. researchgate.net One notable synthesis involves the reaction of tert-butyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)ethylcarbamate with trifluoroacetic acid in dichloromethane (B109758) to yield 5-chloro-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one. researchgate.net

Furthermore, functionalization can also be directed to the nitrogen atoms within the quinoxalinone core. The synthesis of 4-benzylbenzo[f]quinoxalin-6(4H)-one highlights the possibility of introducing bulky substituents at the N-4 position. researchgate.net Such modifications are critical as they can significantly alter the molecule's steric and electronic profile, influencing its interaction with biological targets.

Formation of Hybrid Molecular Scaffolds

The development of hybrid molecules, which combine two or more distinct pharmacophores into a single entity, is a growing strategy in drug discovery. mdpi.comnih.gov This approach aims to leverage the biological activities of the constituent parts to create compounds with improved potency, selectivity, or a multi-target profile. The quinoxaline (B1680401) nucleus is a versatile precursor for creating such hybrids. mdpi.com

For example, a series of novel 1,3,4-oxadiazole-quinoxalines have been designed and synthesized as hybrid scaffolds. mdpi.com This involves chemically linking the quinoxaline core with a 1,3,4-oxadiazole (B1194373) ring, another heterocycle known for its diverse pharmacological effects. mdpi.comnih.gov The rationale is that the combination of these two biologically active rings could lead to synergistic effects and enhanced antitumor activity. mdpi.com

A sophisticated modification strategy involves the fusion of additional heterocyclic rings to the this compound backbone, creating more complex, polycyclic systems. This annulation can significantly alter the shape, rigidity, and electronic properties of the parent scaffold.

Several studies have focused on the synthesis of such fused systems:

Imidazole (B134444) Fusion: An oxidative cyclocondensation reaction has been developed to fuse an imidazole ring to the quinoxalinone core, yielding imidazo[1,5-a]quinoxalin-4-one systems. researchgate.net

Furo- and Thieno- Fusions: Methods have been established for building furan (B31954) and thiophene (B33073) rings onto the quinoxaline framework to create furoquinoxalines and thienoquinoxalines, respectively. These tricyclic systems are of significant interest for their therapeutic potential.

Structure-Activity Relationship (SAR) Studies Guiding Derivatization

Structure-activity relationship (SAR) studies are fundamental to the rational design and derivatization of the this compound scaffold. researchgate.netnih.govresearchgate.netresearchgate.netfigshare.com By systematically synthesizing and evaluating a series of related compounds, researchers can identify the structural features essential for biological activity. researchgate.netnih.gov These studies provide critical insights that guide further synthetic efforts toward molecules with optimized properties. For instance, SAR analyses of related 3,4-dihydrobenzo[f] researchgate.netnih.govoxazepin-5(2H)-one derivatives led to the identification of potent inhibitors for targets like the TNIK kinase and Rho-associated protein kinases (ROCKs). nih.govresearchgate.net

The type and position of substituents on the quinoxalinone scaffold have a profound impact on its biological activity. SAR studies have elucidated several key trends. For instance, in the evaluation of certain quinoxalinone Schiff's bases for COX-2 inhibition, derivatives with aryl groups containing electron-donating groups (e.g., 4-OH, 3-OCH₃) were found to be among the most active. nih.gov Conversely, for a related quinazolinone scaffold, strong electron-withdrawing substituents that can act as H-bond acceptors (e.g., 7-F, 5-NO₂) enhanced inhibitory efficiency. nih.gov

The docking of various derivatives into the active sites of target proteins reveals that the quinoxaline ring and its substituents play a crucial role in establishing specific binding patterns. researchgate.net This highlights the importance of precise placement of functional groups to maximize favorable interactions.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Quinoxaline Derivatives

Scaffold/SeriesSubstituent ModificationPositionObserved Effect on ActivityReference
Quinoxalinone Schiff's BasesAryl groups with electron-donating groups (4-OH, 3-OCH₃)Phenyl group on azomethine linkerIncreased COX-2 inhibitory activity nih.gov
Quinoxalinone Schiff's BasesAryl group with carboxylic acid (4-COOH)Phenyl group on azomethine linkerLeast active for COX-2 inhibition nih.gov
Quinoxaline-1,3,4-oxadiazole Hybrids7-trifluoromethyl groupQuinoxaline Ring (Position 7)Potent activity against multiple cancer cell lines mdpi.com
11H-Indeno[1,2-b]quinoxalin-11-one OximesMorpholinomethyl groupR¹ PositionIncreased water solubility while retaining high binding affinity for JNKs mdpi.com

The chemical derivatization of the this compound scaffold is a powerful tool for modulating its hydrophobic and electronic properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of lipophilic or hydrophilic groups can be used to fine-tune the molecule's solubility and ability to cross biological membranes. researchgate.net

The electronic characteristics of the scaffold can be systematically altered by adding electron-donating or electron-withdrawing groups. nih.govmdpi.com These modifications influence the electron distribution across the π-conjugated system of the molecule. researchgate.net Changes in electronic properties can affect how the molecule interacts with its biological target, for example, by altering the strength of hydrogen bonds or π-π stacking interactions. Quantum chemical calculations on related conjugated systems have shown that such substitutions directly impact the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be correlated with the molecule's reactivity and optical properties. researchgate.net

Synthesis of Libraries of this compound Derivatives

The construction of chemical libraries based on the this compound core is a key strategy for the systematic exploration of its biological potential. A primary approach to generating such libraries involves the reaction of substituted 1,4-naphthoquinones with ethylenediamine (B42938). This method allows for the introduction of substituents on the benzo portion of the scaffold, leading to a diverse array of derivatives.

A notable example is the synthesis of a series of C-5-substituted this compound derivatives. researchgate.net This synthesis is achieved through the reaction of various 2-substituted-1,4-naphthoquinones with ethylenediamine. researchgate.net The nature of the substituent at the C-5 position of the final product is determined by the substituent on the starting 1,4-naphthoquinone (B94277). This versatile approach has been utilized to prepare derivatives with a range of functionalities at the C-5 position.

The reaction between 1,4-naphthoquinones and ethylenediamine can proceed through two different mechanisms: an addition-enolization-oxidation pathway or an addition-elimination pathway. researchgate.net The prevailing mechanism is often dependent on the nature of the substituent on the 1,4-naphthoquinone. For instance, the reaction of 2-bromo-1,4-naphthoquinone with ethylenediamine has been shown to proceed via both mechanisms. researchgate.net

Detailed Research Findings

A simple, cost-effective, and efficient method has been reported for the synthesis of this compound derivatives with substitutions on ring B. researchgate.net This approach has led to the successful synthesis of novel compounds such as 5-chlorobenzo[f]quinoxalin-6-ylacetate and 4-benzylbenzo[f]quinoxalin-6(4H)-one for the first time. researchgate.net

The core reaction involves the condensation of a 1,4-naphthoquinone with ethylenediamine. researchgate.net By employing appropriately substituted 1,4-naphthoquinones, a library of C-5-substituted 3,4-dihydrobenzo[f]quinoxalin-6(2H)-ones can be generated. The reaction conditions are generally mild, making this a practical method for library synthesis.

The table below summarizes a selection of synthesized C-5-substituted this compound derivatives, showcasing the diversity that can be achieved through this synthetic strategy.

Table 1: Examples of Synthesized C-5-Substituted this compound Derivatives

Starting Material (2-substituted-1,4-naphthoquinone) Resulting C-5 Substituent Reference
2-Chloro-1,4-naphthoquinone -Cl researchgate.net
2-Bromo-1,4-naphthoquinone -Br researchgate.net
2-Methyl-1,4-naphthoquinone -CH₃ researchgate.net
2-Methoxy-1,4-naphthoquinone -OCH₃ researchgate.net

Further modifications can be performed on the this compound scaffold itself. For example, the synthesis of 5-chlorobenzo[f]quinoxalin-6-ylacetate demonstrates a post-cyclization derivatization. researchgate.net Additionally, N-alkylation at the 4-position, as seen in the synthesis of 4-benzylbenzo[f]quinoxalin-6(4H)-one, provides another avenue for introducing structural diversity. researchgate.net

In addition to substitutions on the aromatic ring, modifications of the dihydroquinoxaline portion of the molecule have also been explored. Analogues with amino and N-acetamido groups at other positions of the 1,4-naphthoquinone moiety have been synthesized to investigate their impact on biological activity. researchgate.net

The strategic synthesis of these libraries of derivatives is instrumental in elucidating the structure-activity relationships of the this compound scaffold. The ability to systematically vary substituents at different positions allows for a comprehensive evaluation of how these changes influence the compound's biological profile.

Advanced Spectroscopic and Structural Characterization Techniques for 3,4 Dihydrobenzo F Quinoxalin 6 2h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed ¹H NMR and ¹³C NMR spectral assignments, including chemical shifts (δ), coupling constants (J), and multiplicities, are fundamental for confirming the precise arrangement of atoms within a molecule. Furthermore, 2D-NMR techniques such as COSY, HSQC, and HMBC, which reveal correlations between protons and carbons, are crucial for unambiguously assembling the molecular puzzle. However, specific peak assignments and correlation data for 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one are not documented in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies. Key absorptions for this compound would be expected for the N-H bonds of the amine and amide groups, the C=O (carbonyl) of the lactam, and various C-H and C=C bonds of the aromatic and aliphatic portions. Without experimental spectra, a precise analysis of its characteristic vibrational frequencies is not possible.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition and confirmation of its molecular formula (C₁₂H₁₀N₂O for this compound). While the synthesis of related structures is reported, specific high-resolution mass spectrometry data confirming the exact mass of this compound could not be located.

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing. Research on substituted derivatives of the benzo[f]quinoxaline (B1213846) system has utilized XRD, but crystallographic data for the parent this compound is absent from the scientific record. researchgate.net This prevents a detailed discussion of its solid-state conformation and intermolecular interactions.

Electrochemical Studies and Redox Behavior Analysis

The electrochemical properties of quinoxaline (B1680401) derivatives, a class of compounds to which this compound belongs, are of significant interest as they provide insights into their reaction mechanisms, potential biological activities, and suitability for various applications, including the development of novel therapeutic agents. nih.govtandfonline.comabechem.com Studies on compounds structurally related to this compound have revealed that the pyrazine (B50134) ring is the primary electroactive center. nih.govresearchgate.net

The redox behavior of these molecules is often investigated using techniques such as cyclic voltammetry (CV), differential pulse polarography, and coulometry. nih.govresearchgate.net Research on quinoxalin-2-one derivatives has shown that their electrochemical reduction is typically a pH-dependent, two-electron process. nih.govresearchgate.net The mechanism often involves the protonation of a nitrogen atom within the pyrazine ring, followed by the acceptance of an electron to form a semiquinone radical intermediate. nih.govresearchgate.net This intermediate can be relatively stable, particularly in acidic conditions. nih.gov Further reduction of this radical then occurs.

The electrochemical characteristics, particularly the reduction potential, of quinoxaline derivatives have been correlated with their biological efficacy. abechem.com It has been observed that derivatives with less negative reduction potentials often exhibit higher biological activity. abechem.com This correlation suggests that the electron-accepting ability of these compounds plays a crucial role in their mechanism of action. abechem.com

While specific electrochemical data for this compound is not extensively available in the reviewed literature, the general behavior of analogous quinoxaline derivatives can be summarized. The introduction of substituents on the quinoxaline ring system can significantly influence the ease of reduction. Electron-withdrawing groups tend to facilitate reduction, resulting in less negative reduction potentials, whereas electron-donating groups have the opposite effect. unav.edu

The following table presents representative electrochemical data for related quinoxaline derivatives, illustrating the typical range of reduction potentials observed in these systems.

CompoundMethodFirst Reduction Potential (Epc1 vs. Ag/AgCl)Second Reduction Potential (Epc2 vs. Ag/AgCl)Conditions
3-Methylquinoxalin-2(1H)-oneCV-0.67 V-0.95 VBritton-Robinson buffer (pH 4)
3,6,7-Trimethylquinoxalin-2(1H)-oneCV-0.75 V-1.02 VBritton-Robinson buffer (pH 4)
7-Amino-3-methylquinoxalin-2(1H)-oneCV-0.80 V-Britton-Robinson buffer (pH 4)
Quinoxaline-2-carboxylic acidCV-0.58 V-0.88 V0.1 M TBAP in DMF
2,3-DiphenylquinoxalineCV-1.21 V-1.65 V0.1 M TBAP in DMF

This table is generated based on data reported for analogous quinoxaline derivatives and is intended to be illustrative of the electrochemical behavior of this class of compounds.

The study of the redox behavior of this compound and its derivatives is a critical area for future research. Such studies would not only elucidate the fundamental electrochemical properties of this specific molecule but also contribute to a deeper understanding of its potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Perspectives on the 3,4 Dihydrobenzo F Quinoxalin 6 2h One Scaffold

The 3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one Scaffold as a Privileged Structure

The concept of a "privileged structure" refers to a molecular scaffold that is capable of providing ligands for more than one biological receptor or enzyme target upon modification. The quinoxalinone core is frequently found in a variety of pharmacologically active compounds, validating its status as a privileged platform in drug development. nih.gov This scaffold's versatility stems from its rigid, planar structure and the presence of nitrogen atoms that can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets.

The this compound scaffold is an extended and more complex version of the basic quinoxalinone core, incorporating a naphthoquinone-like moiety. This fusion imparts distinct electronic and steric properties, making it a subject of interest for antineoplastic drug discovery. researchgate.net Researchers have pursued the synthesis of derivatives based on this scaffold with the expectation of discovering novel compounds with potent anticancer activity. researchgate.net The investigation of this specific benzo-fused quinoxalinone as a foundational structure for generating bioactive molecules, particularly against cancer cell lines, underscores its perceived value as a privileged scaffold in medicinal chemistry. researchgate.netnih.gov

Rational Design Principles for Target Modulation

The inherent structural features of the this compound scaffold make it an attractive starting point for the rational design of molecules aimed at specific biological targets. Its extended aromatic system and hydrogen-bonding capabilities allow for diverse modifications to modulate target affinity and selectivity.

Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. The quinoxalinone scaffold has proven to be a fertile ground for the development of kinase inhibitors. rsc.orgnih.gov The design strategy often involves modifying the scaffold to fit into the ATP-binding site of a target kinase, thereby competing with the endogenous ATP and inhibiting the enzyme's activity.

For instance, novel quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. rsc.org Molecular docking studies guided the design, and several compounds exhibited superior inhibitory activity compared to the multi-kinase inhibitor drug, sorafenib. rsc.org Similarly, derivatives of the quinoxaline (B1680401) scaffold have been developed as potent inhibitors of Apoptosis signal-regulated kinase 1 (ASK1), with one compound demonstrating an IC₅₀ value of 30.17 nM. nih.gov A computational screening of quinoxalinone-containing compounds also identified a novel and potent inhibitor of Janus kinase 2 (JAK2) and JAK3. nih.gov

While these examples utilize the broader quinoxalinone scaffold, the design principles are directly translatable to the this compound core. The larger surface area of this tetracyclic system could allow for additional interactions within the kinase active site, potentially leading to enhanced potency and selectivity. A notable example from a closely related scaffold, 3,4-dihydrobenzo[f] researchgate.netrsc.orgoxazepin-5(2H)-one, has led to the discovery of highly selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a target in colorectal cancer. nih.gov

Table 1: Examples of Quinoxalinone-Based Kinase Inhibitors and their Activity This table is interactive. You can sort and filter the data.

Compound Class Target Kinase Key Compound Example IC₅₀ (nM) Reference
Quinoxalin-2(1H)-one VEGFR-2 Compound 11g 750 rsc.org
Quinoxaline ASK1 Compound 26e 30.17 nih.gov
Quinoxalinone JAK2/JAK3 Compound ST4j >1000 (Kinase Assay) nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer chemotherapy. The planar, aromatic nature of the quinoxaline scaffold makes it suitable for DNA intercalation, a common mechanism for topoisomerase inhibition. Several anticancer candidates with quinoxaline scaffolds have progressed to clinical trials, acting as topoisomerase II inhibitors. nih.gov Notable examples include XK469 and CQS. nih.gov

The strategy for designing topoisomerase inhibitors based on the this compound scaffold would involve leveraging its large, flat aromatic surface to facilitate insertion between DNA base pairs. This intercalation can stabilize the DNA-topoisomerase cleavage complex, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells. Further chemical modifications on the periphery of the scaffold could enhance DNA binding affinity and modulate interactions with the topoisomerase enzyme itself, potentially improving efficacy and selectivity. nih.gov

Understanding how ligands interact with their biological targets at a molecular level is fundamental to drug design. For derivatives of the quinoxalinone scaffold, a combination of experimental and computational methods has provided valuable mechanistic insights.

Molecular docking studies are routinely employed to predict and analyze the binding modes of these inhibitors. For kinase inhibitors, these studies typically show the quinoxalinone core occupying the adenine (B156593) region of the ATP-binding pocket, forming crucial hydrogen bonds with the hinge region residues of the kinase. nih.gov For example, docking studies of quinoxalinone-based VEGFR-2 inhibitors revealed favorable binding patterns that correlated well with their observed in vitro inhibitory activities. rsc.org Similarly, the binding of a quinoxalinone derivative to JAK2 was stabilized by hydrophobic interactions and specific contacts with hinge region residues. nih.gov

For compounds targeting DNA, such as potential topoisomerase inhibitors, the primary interaction mechanism is intercalation. This has been experimentally verified for some quinoxalinone derivatives through competitive binding assays with DNA intercalators like ethidium (B1194527) bromide. nih.gov These experiments demonstrate the ability of the compounds to displace ethidium bromide from a DNA-ethidium bromide complex, confirming their intercalative binding mode. nih.gov The binding affinity, often quantified by parameters like the Stern-Volmer constant (Ksv), provides a measure of the strength of this interaction. nih.gov

Chemoinformatic and Computational Screening for Novel Interactions

The integration of chemoinformatics and computational chemistry has become an indispensable part of modern drug discovery. These tools are widely used to screen large virtual libraries of compounds and to prioritize candidates for synthesis and biological testing, thereby saving significant time and resources.

In the context of the quinoxalinone scaffold, virtual screening via molecular docking has been successfully used to identify novel inhibitors for targets like JAK2/3. nih.gov In such studies, a library of quinoxalinone derivatives is computationally docked into the active site of the target protein. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for further investigation. nih.gov

Beyond identifying hits, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. rsc.orgmdpi.com These in silico ADMET profiles help to assess the drug-likeness of the compounds at an early stage, flagging potential liabilities such as poor absorption or potential toxicity, and guiding the design of molecules with more favorable pharmacokinetic profiles. rsc.org

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are foundational strategies in medicinal chemistry, and both have been applied to the development of drugs based on the quinoxalinone scaffold.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. This structural information is used to design ligands that fit precisely into the target's binding site. The numerous molecular docking studies performed on quinoxalinone derivatives targeting kinases like VEGFR-2, EGFR, and JAK2 are prime examples of SBDD. rsc.orgnih.govrsc.org By visualizing the interactions between the inhibitor and the active site residues, chemists can make rational modifications to the scaffold to improve binding affinity and selectivity.

Ligand-Based Drug Design (LBDD) is employed when the structure of the biological target is unknown. This approach uses the knowledge of known active ligands to develop a pharmacophore model, which defines the essential structural features required for biological activity. Subsequent design efforts then focus on creating new molecules that fit this model. The development of various series of quinoxalinone derivatives and the subsequent analysis of their structure-activity relationships (SAR) is a classic LBDD approach. mdpi.com For example, by synthesizing a series of quinoxalinone derivatives with different substituents and evaluating their antiproliferative activity, researchers can deduce which chemical groups at which positions enhance or diminish the desired biological effect. researchgate.netmdpi.com This information then guides the synthesis of next-generation compounds with improved potency.

Exploration of Bioisosteric Replacements within the Scaffold

Despite the theoretical potential, concrete examples of bioisosteric replacements for the this compound scaffold are scarce in published research. General principles of bioisosterism can be applied to hypothesize potential modifications, although without experimental data, these remain speculative.

For instance, the quinoxaline nucleus itself, as a benzodiazine, has known bioisosteres such as benzothiophenes, naphthalenes, and quinolines. However, the application of these replacements to the specific tricyclic system of this compound has not been detailed. Such modifications would fundamentally alter the electronic and steric properties of the core structure.

Structure-activity relationship (SAR) studies on related compounds have sometimes involved substitutions that could be considered within the broader concept of bioisosterism. For example, investigations into substitutions on the peripheral B-ring of the this compound scaffold have been conducted to explore their impact on biological activity. While these studies provide valuable SAR data, they are not typically framed within the specific strategic context of bioisosteric replacement.

Similarly, the dihydropyrazine (B8608421) ring contains secondary amine functionalities that could theoretically be replaced. For example, replacing a -CH2- group within the ring with an oxygen or sulfur atom would lead to oxazine (B8389632) or thiazine (B8601807) analogs, respectively. These changes would significantly impact the ring's conformation and hydrogen bonding potential.

While the exploration of bioisosteric replacements holds promise for modulating the properties of the this compound scaffold, the current body of scientific literature does not provide sufficient data to create a detailed analysis or data tables of such explorations. The field remains open for future research to systematically investigate the impact of bioisosteric modifications on the biological activity and pharmaceutical properties of this complex heterocyclic system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one derivatives?

  • Methodology : A two-step approach is often employed: (1) Cyclocondensation of substituted benzene-1,2-diamines with ketones or aldehydes to form the quinoxaline core, followed by (2) functionalization via nucleophilic substitution or coupling reactions. For example, ethyl glyoxalate (50% w/w in toluene) in ethanol at 45°C efficiently generates the dihydroquinoxalinone scaffold . Post-cyclization modifications, such as S-methylation using m-CPBA in DCM or Pd-catalyzed Suzuki-Miyaura couplings , enable diversification of substituents.

Q. How can researchers characterize the purity and structure of this compound derivatives?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • 1H NMR : Analyze coupling constants (e.g., δ 9.35 ppm for aromatic protons) and integration ratios to confirm regiochemistry .
  • Mass Spectrometry (MS) : Use ESI+ or MALDI-TOF to verify molecular weight (e.g., m/z 433 [M+H]+ for advanced derivatives) .
  • Column Chromatography : Purify intermediates using silica gel with gradients of DCM/MeOH or ethyl acetate/hexane .
  • Melting Point Analysis : Compare observed values (e.g., 233–237°C for 7-hydroxy derivatives) with literature data .

Q. What are the typical reaction conditions for modifying substituents on the quinoxaline core?

  • Methodology : Key transformations include:

  • Oxidation : m-CPBA in DCM converts methylthio (-SMe) to methylsulfonyl (-SO2Me) groups .
  • Reductive Amination : NaCNBH3 in methanol/AcOH reduces imines to secondary amines .
  • Halogenation : Br2 in acetic acid introduces bromine atoms for subsequent cross-coupling .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of dihydroquinoxalinone derivatives?

  • Methodology : Rhodium-catalyzed asymmetric arylation using chiral ligands (e.g., (R)-DTBM-Segphos) achieves >90% enantiomeric excess (ee). For example, rhodium complexes facilitate arylation of cyclic aldimines with arylboronic acids under mild conditions (DMF, 80°C) . This method is critical for accessing bioactive enantiomers in drug discovery .

Q. How do structural modifications at specific positions influence the biological activity of these compounds?

  • Methodology : Systematic SAR studies reveal:

  • C7 Substituents : Aryl groups (e.g., phenyl) enhance aromatization via oxidative dehydrogenation with chloranyl in xylene .
  • N1 Modifications : Methylpiperazinylpyridinylamino groups improve solubility and kinase inhibition (e.g., TNIK inhibitors with IC50 < 100 nM) .
  • Stereochemistry : (4aR,12aR)-configured derivatives show superior target binding compared to enantiomers .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives?

  • Methodology : Address discrepancies via:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra (e.g., diastereomeric mixtures) .
  • X-ray Crystallography : Confirm absolute configuration of chiral centers in crystalline derivatives .
  • Computational Modeling : Compare DFT-calculated NMR shifts with experimental data to validate structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.